Quantified Receptor Selectivity: 5-HT₂B Antagonism vs. Broad GPCR Profile
In a comprehensive GPCR screen of 161 targets, (S)-2-(1-methylpyrrolidin-2-yl)ethanamine demonstrated highly specific activity, acting as an antagonist at the 5-HT₂B receptor (IC₅₀ = 54 nM in a cellular assay) while showing no agonist or antagonist activity at any other GPCR tested [1]. This specificity is further supported by its binding affinity for the 5-HT₂B receptor (IC₅₀ = 22±9.0 nM) [1]. The screen included but was not limited to α2A, β1, β2, D2L, kappa (KOP), δ (DOP), and μ (MOP) receptors, all of which were negative for interaction [1].
| Evidence Dimension | Receptor Selectivity |
|---|---|
| Target Compound Data | 5-HT₂B antagonist (cellular IC₅₀ = 54 nM); Negative for activity at 160 other GPCRs; 5-HT₂B binding IC₅₀ = 22±9.0 nM |
| Comparator Or Baseline | Broad panel of 161 GPCRs including α2A, β1, β2, D2L, kappa (KOP), δ (DOP), μ (MOP) |
| Quantified Difference | Selective antagonism at 1 out of 161 GPCRs; No detectable activity at other targets |
| Conditions | Cellular 5-HT₂B antagonist assay; GPCR agonist/antagonist screen (161 GPCRs); 5-HT₂B binding assay |
Why This Matters
This level of receptor selectivity is crucial for developing tools to study 5-HT₂B-related pathways without confounding off-target effects, reducing false positives in drug discovery.
- [1] PMC. (2024). Table 1: Compound Profile. Journal of Alzheimer's Disease, 98, jad-98-jad240063-t001. View Source
